molecular formula C18H21N3O3 B2435653 1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea CAS No. 2034313-40-9

1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2435653
CAS No.: 2034313-40-9
M. Wt: 327.384
InChI Key: JTCKQRXIWPGJRZ-UHFFFAOYSA-N
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Description

1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmaceutical research. Urea-based compounds are a significant class of molecules in drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity . This compound features a unique molecular architecture combining a 2,3-dimethoxyphenyl group and a 5-cyclopropylpyridyl moiety, linked through a urea bridge. Such a structure is often engineered to modulate key drug-like properties, including solubility and permeability . The core urea functionality is known to confer conformational restraint and is frequently utilized to fine-tune interactions with enzyme binding sites . While specific biological data for this exact molecule is not fully established in the public domain, structurally similar aryl- and heteroaryl-containing ureas documented in patent literature have shown a range of pharmacological activities. These activities often include modulation of central nervous system (CNS) targets, cardiovascular research, and anti-inflammatory applications, suggesting this compound serves as a valuable chemical tool for probing similar pathways . Its physicochemical profile indicates potential use in hit-to-lead optimization campaigns, particularly where establishing key hydrogen-bonding networks with a target protein is essential. This product is provided for non-human research applications only. It is intended for use in biochemical and pharmacological profiling, assay development, and as a reference standard in analytical studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-16-5-3-4-15(17(16)24-2)21-18(22)20-10-12-8-14(11-19-9-12)13-6-7-13/h3-5,8-9,11,13H,6-7,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCKQRXIWPGJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Reductive Amination

The alcohol is oxidized to an aldehyde using manganese dioxide or Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride:
$$
\text{5-Cyclopropylpyridin-3-ylmethanol} \xrightarrow{\text{MnO}2} \text{5-Cyclopropylpyridin-3-carbaldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{5-Cyclopropylpyridin-3-ylmethanamine}
$$
Yields for this sequence range from 60% to 75%.

Synthesis of 2,3-Dimethoxyphenyl Isocyanate

Nitration and Reduction

Starting from 2,3-dimethoxybenzaldehyde, nitration with nitric acid/sulfuric acid followed by catalytic hydrogenation yields 2,3-dimethoxyaniline:
$$
\text{2,3-Dimethoxybenzaldehyde} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{2,3-Dimethoxy-5-nitrobenzaldehyde} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2,3-Dimethoxy-5-aminobenzaldehyde}
$$
This method ensures regioselective amination, though yields are moderate (50–65%).

Phosgenation

The aniline is treated with phosgene or triphosgene in dichloromethane to generate the isocyanate:
$$
\text{2,3-Dimethoxyaniline} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N}} \text{2,3-Dimethoxyphenyl isocyanate}
$$
This step requires strict temperature control (0–5°C) to avoid side reactions, achieving 80–90% purity.

Urea Bond Formation

Direct Coupling with Isocyanate

The most efficient route involves reacting 5-cyclopropylpyridin-3-ylmethanamine with 2,3-dimethoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF):
$$
\text{5-Cyclopropylpyridin-3-ylmethanamine} + \text{2,3-Dimethoxyphenyl isocyanate} \xrightarrow{\text{THF, 25°C}} \text{Target Compound}
$$
Reaction monitoring via TLC (ethyl acetate/hexanes, 1:1) shows completion within 4–6 hours, with yields of 70–85%.

Carbamate Intermediate Route

For unstable isocyanates, a carbamate is formed first using 4-nitrophenyl chloroformate, followed by amine displacement:
$$
\text{2,3-Dimethoxyaniline} \xrightarrow{\text{4-Nitrophenyl chloroformate}} \text{Carbamate} \xrightarrow{\text{5-Cyclopropylpyridin-3-ylmethanamine}} \text{Target Compound}
$$
This two-step process yields 65–75% product but requires additional purification.

Optimization and Scalability

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 1 hour) reduces reaction times by 50% compared to conventional heating, as demonstrated in analogous triazole syntheses.

Solvent and Catalyst Screening

  • Solvents : THF and dichloromethane provide optimal solubility, while dimethylformamide (DMF) accelerates reactivity but complicates purification.
  • Catalysts : Copper(I) iodide with (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine enhances coupling efficiency in heterocycle formation.

Analytical Characterization

Spectroscopic Data

  • ESI-MS : m/z 343.4 [M+H]$$^+$$ (calculated for C$${19}$$H$${22}$$N$$3$$O$$3$$: 343.4).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.35 (s, 1H, pyridine-H), 7.45 (d, J = 8.0 Hz, 1H, aryl-H), 6.90–6.70 (m, 2H, aryl-H), 4.40 (s, 2H, CH$$2$$), 3.85 (s, 6H, OCH$$_3$$), 1.50–1.20 (m, 4H, cyclopropane-H).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 minutes.

Challenges and Mitigation Strategies

  • Cyclopropane Stability : Avoid strong acids/bases to prevent ring opening. Use mild reagents like NaBH$$_3$$CN for reductions.
  • Urea Hydrolysis : Store the final product under anhydrous conditions at −20°C.

Chemical Reactions Analysis

1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential as a pharmacological agent, particularly in drug discovery and development.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The cyclopropyl and dimethoxyphenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea can be compared with similar compounds such as:

    1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dimethoxybenzyl)urea: This compound has a similar structure but with different substituents on the benzyl group, leading to variations in reactivity and applications.

    Other Urea Derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Q & A

Q. How do metabolic pathways influence the compound’s pharmacokinetics?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated oxidation (e.g., CYP3A4 hydroxylation) via LC-MS/MS .
  • Metabolite ID : Major metabolites include hydroxylated cyclopropyl and O-demethylated phenyl derivatives.
  • PK Modeling : Use WinNonlin to simulate AUC and t1/2_{1/2} profiles, adjusting for hepatic extraction ratios .

Data Contradictions and Resolution

Contradiction Resolution Strategy Reference
Variable kinase inhibition across studiesStandardize assay conditions (ATP concentration, incubation time) and cell passage numbers.
Discrepancies in solubility predictionsCross-validate SwissADME with experimental shake-flask measurements at pH 7.4.
Inconsistent metabolic stability in speciesCompare human vs. rodent CYP450 isoforms using recombinant enzyme panels.

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